molecular formula C13H17ClN2 B1460363 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride CAS No. 2060031-21-0

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride

Cat. No.: B1460363
CAS No.: 2060031-21-0
M. Wt: 236.74 g/mol
InChI Key: ZOINRZMZFNNEIS-UHFFFAOYSA-N
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Description

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, a phenyl group at position 1, and a methanamine group at position 3, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization from ethanol to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: Lacks the phenyl and methanamine groups, resulting in different chemical properties.

    1-phenylpyrrole: Lacks the methyl and methanamine groups, affecting its reactivity and biological activity.

    3-methylaniline: Contains an amine group but lacks the pyrrole ring, leading to different applications.

Uniqueness

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methanamine groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13;/h3-8H,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOINRZMZFNNEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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